molecular formula C21H24O6S2 B023099 ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate CAS No. 107788-10-3

ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate

Cat. No.: B023099
CAS No.: 107788-10-3
M. Wt: 436.5 g/mol
InChI Key: BJTSJYORCVRPET-UHFFFAOYSA-N
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Description

Perfosfamide, also known as 4-hydroperoxycyclophosphamide, is an oxazaphosphorine compound. It was initially developed as an experimental drug candidate for the treatment of blood cancers. Perfosfamide is a prodrug that is metabolized into active compounds with potent antineoplastic and immunosuppressive properties .

Preparation Methods

Perfosfamide can be synthesized through the hydroxylation of cyclophosphamide. The synthetic route involves the use of peroxygenase enzymes, such as those from the fungus Marasmius rotula, which can selectively hydroxylate cyclophosphamide to produce 4-hydroxycyclophosphamide. This intermediate can then be further oxidized to form perfosfamide

Chemical Reactions Analysis

Perfosfamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions are phosphoramide mustard and acrolein, both of which are cytotoxic and contribute to the compound’s antineoplastic effects .

Mechanism of Action

Perfosfamide exerts its effects through the formation of active metabolites, including phosphoramide mustard and acrolein. These metabolites alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets of perfosfamide include DNA and various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Perfosfamide is similar to other oxazaphosphorine compounds, such as cyclophosphamide and mafosfamide. Like perfosfamide, these compounds are prodrugs that are metabolized into active metabolites with cytotoxic properties. perfosfamide is unique in its ability to be used as a purging agent in bone marrow transplants, a property not shared by cyclophosphamide and mafosfamide .

Similar Compounds

  • Cyclophosphamide
  • Mafosfamide

Perfosfamide’s uniqueness lies in its specific application in bone marrow transplant procedures and its experimental status, which has limited its widespread use .

Properties

CAS No.

107788-10-3

Molecular Formula

C21H24O6S2

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate

InChI

InChI=1S/C21H24O6S2/c1-4-26-18-12-15(13-19(29(3,24)25)21(23)27-5-2)11-16(20(18)22)14-28-17-9-7-6-8-10-17/h6-13,22H,4-5,14H2,1-3H3/b19-13-

InChI Key

BJTSJYORCVRPET-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C(=O)OCC)S(=O)(=O)C

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(/C(=O)OCC)\S(=O)(=O)C

Canonical SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C(=O)OCC)S(=O)(=O)C

Synonyms

ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-meth ylsulfonyl-prop-2-enoate

Origin of Product

United States

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